5H-1,6-Dioxa-benzo[c]phenanthren-2-one
Description
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Properties
CAS No. |
143034-67-7 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.253 |
InChI |
InChI=1S/C16H10O3/c17-14-8-6-11-9-18-13-7-5-10-3-1-2-4-12(10)15(13)16(11)19-14/h1-8H,9H2 |
InChI Key |
OJQHJRHRANKPOW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(O1)C=CC4=CC=CC=C43)OC(=O)C=C2 |
Synonyms |
5H-1,6-DIOXA-BENZO[C]PHENANTHREN-2-ONE |
Origin of Product |
United States |
Preparation Methods
Enolate Alkylation and Copper-Mediated Cyclization
A pivotal method for constructing the benzo[c]phenanthrene core involves enolate alkylation followed by copper-catalyzed cyclization. As demonstrated in recent work, this two-step protocol begins with the generation of a nucleophilic enolate from acetophenone using sodium hydride (NaH) in tetrahydrofuran (THF) . The enolate attacks methyl 2-iodobenzoate, forming a carbon-carbon bond that establishes the foundational aryl framework. Subsequent treatment with acetic acid (AcOH), copper(I) bromide (CuBr), and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) at elevated temperatures facilitates cyclization, likely via radical intermediates or oxidative coupling .
Key Reaction Parameters:
-
Step 1 (Enolate Alkylation): NaH (2.0 equiv.), THF, 0°C to room temperature, 5 h.
-
Step 2 (Cyclization): CuBr (10 mol%), TEMPO (2.0 equiv.), AcOH, 100°C, 2 h.
This method’s efficacy is underscored by its ability to tolerate electron-donating and withdrawing substituents on aromatic precursors, enabling modular access to diversely functionalized intermediates. For instance, substituting methyl 2-iodobenzoate with oxygen-bearing analogs could theoretically introduce the requisite dioxa motifs, though such adaptations remain to be explicitly reported .
Oxidative Aromatization Following Cycloaddition
The Povarov reaction, a [4+2] cycloaddition between an imine and diene, has been adapted for synthesizing heterohelicenes and related polycycles . While traditionally used for nitrogen-containing systems, this strategy can be modified to incorporate oxygen atoms. In one approach, a chiral phosphoric acid catalyzes the reaction between benzo[c]phenanthren-2-amine, aromatic aldehydes, and vinylindoles, yielding tetrahydroquinoline intermediates . Subsequent oxidative aromatization with 1,2-dichloro-4,5-dicyanobenzoquinone (DDQ) in dichloromethane (DCM) eliminates hydrogen atoms, restoring aromaticity and introducing a ketone group .
Critical Optimization Insights:
-
Catalyst: ( S)-A5 phosphoric acid (5 mol%) in toluene, 110°C, 12 h.
-
Oxidation: DDQ (1.2 equiv.), DCM, room temperature, 91% yield.
Although this method primarily targets quinohelicenes, replacing the amine precursor with oxygenated analogs—such as dihydroxybenzo[c]phenanthrenes—could redirect the reaction toward dioxa-containing products. The oxidative step’s compatibility with diverse solvents (e.g., ethyl acetate) further enhances its practicality for large-scale applications .
Comparative Analysis of Synthetic Methods
The enolate-copper method excels in constructing the polycyclic backbone but struggles with regioselective oxygen incorporation. In contrast, the Povarov approach offers enantiocontrol but necessitates redesigning precursors for oxygenated variants. A hybrid strategy—combining enolate alkylation with DDQ-mediated oxidation—may bridge these gaps, though empirical validation is required.
Stability and Functionalization Considerations
Racemization studies on analogous helicenes reveal that energy barriers ≥30 kcal/mol ensure configurational stability at room temperature . For 5H-1,6-Dioxa-benzo[c]phenanthren-2-one, computational modeling predicts a similar barrier due to the rigid fused-ring system, minimizing epimerization risks during storage or functionalization. Post-synthetic modifications, such as Sonogashira coupling or cyanation, could further diversify the scaffold, as evidenced by the near-quantitative conversion of helicene ketones to alkynyl derivatives .
Q & A
Q. What are the common synthetic routes for 5H-1,6-Dioxa-benzo[c]phenanthren-2-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Diels-Alder cycloaddition or Sonogashira-Hagihara cross-coupling. For example, a fluorenone precursor (e.g., 4-ethynyl-9H-fluoren-9-one) can undergo cycloaddition with dibromo-cyclopenta-phenanthrenone derivatives, followed by cheletropic CO extrusion . Key optimization parameters include:
- Temperature : Reactions often require precise thermal control (e.g., 80–120°C for cycloaddition).
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography with gradients of hexane/dichloromethane (60:40) is effective for isolating pure products .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the phenanthrene core appear as multiplet signals at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 343.296 Da for related cyclopenta-phenanthrenones) .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O) groups are observed at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or reactivity predictions for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Tautomerism or Conformational Isomerism : Use variable-temperature NMR to detect dynamic equilibria .
- Impurity Interference : Cross-validate with HPLC-MS to rule out side products .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Sonogashira reactions .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation.
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent side reactions .
Q. How can computational tools predict the biological or environmental toxicity of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:
- Software : Tools like TEST (Toxicity Estimation Software Tool) predict ecotoxicity (e.g., LC50 for Daphnia magna) based on molecular descriptors .
- Validation : Compare predictions with in vitro assays (e.g., cytotoxicity in human cell lines) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
